methyl (12E,15E)-octadeca-12,15-dienoate
Description
Methyl (12E,15E)-octadeca-12,15-dienoate is a methyl ester of a conjugated linolenic acid isomer with two trans double bonds at positions 12 and 14. It is a long-chain aliphatic ester identified in plant extracts, such as the bark of Ehretia laevis and flowers of Ceiba chodatii, through advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) . Its structural uniqueness lies in the positioning and geometry of the double bonds, which influence its physicochemical properties and biological activities.
Properties
CAS No. |
18287-25-7 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl (12E,15E)-octadeca-12,15-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8H,3,6,9-18H2,1-2H3/b5-4+,8-7+ |
InChI Key |
SQXLGHNKHZNVRT-AOSYACOCSA-N |
SMILES |
CCC=CCC=CCCCCCCCCCCC(=O)OC |
Isomeric SMILES |
CC/C=C/C/C=C/CCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCC=CCC=CCCCCCCCCCCC(=O)OC |
Synonyms |
(12Z,15Z)-12,15-Octadecadienoic acid methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Methyl (12E,15E)-octadeca-12,15-dienoate belongs to a broader class of polyunsaturated fatty acid esters. Key structural analogs include:
Key Differences :
- Double Bond Configuration : The (12E,15E) diene system distinguishes it from isomers like (9E,12E)- or (9Z,12Z,15Z)-configured esters, which exhibit distinct chromatographic behaviors and metabolic pathways .
- Ester vs. Amide Derivatives : Compared to amide derivatives (e.g., N-vanillyl-octadecatrienamide), methyl esters generally have lower molecular weights and higher volatility, making them more suitable for GC-MS analysis .
Physicochemical Properties
Data from GC-MS analyses highlight differences in retention times and relative abundances:
Observations :
- Retention times vary significantly due to column polarity (e.g., SLB-IL111 columns resolve isomers better) and ester chain length .
- Higher abundance in Ceiba chodatii (10.67%) suggests it is a major constituent in this source compared to its lower presence in microalgae-derived biofuels (2.88%) .
Stability and Reactivity
- Isomerization Pathways: Under thermal stress (e.g., during oil deodorization), polyunsaturated esters like this compound may undergo isomerization to (9Z,12E,15Z) or other configurations, altering their biological efficacy .
- Dimer Formation : High concentrations of unsaturated esters promote dimerization in ionization regions, affecting mass spectrometry quantification .
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